molecular formula C15H10FNO4S B12519087 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

Cat. No.: B12519087
M. Wt: 319.3 g/mol
InChI Key: ACFWIPCDIZKYJF-UHFFFAOYSA-N
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Description

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine core with various functional groups attached, such as a fluoro group, a methyl group, and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: This step involves the cyclization of a suitable precursor to form the benzothiazepine ring system. This can be achieved through a condensation reaction between an ortho-aminothiophenol and a suitable carbonyl compound.

    Introduction of Functional Groups: The fluoro group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via alkylation using a methylating agent like methyl iodide. The carboxylic acid group can be introduced through carboxylation reactions.

    Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clotiazepam: A benzodiazepine derivative with anxiolytic and sedative properties.

    Thiazesim: An antipsychotic drug with a benzothiazepine structure.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H10FNO4S

Molecular Weight

319.3 g/mol

IUPAC Name

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C15H10FNO4S/c1-17-10-7-8(15(19)20)5-6-11(10)22(21)12-4-2-3-9(16)13(12)14(17)18/h2-7H,1H3,(H,19,20)

InChI Key

ACFWIPCDIZKYJF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=CC=CC(=C3C1=O)F

Origin of Product

United States

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